4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide
Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized and evaluated for their agricultural activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to have a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The molecular weight of the compound is 20418 , which is within the optimal range for drug-like properties, suggesting it may have good bioavailability.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Biochemical Analysis
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could explore any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . Another approach includes the use of sodium dichloroisocyanurate (SDCI) for the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium dichloroisocyanurate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antibacterial, and antifungal activities.
Materials Science: The compound is explored for its use in the development of energetic materials due to its stability and energy release properties.
Agriculture: It has shown promise as a pesticide and herbicide due to its biological activity against various pests and weeds.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxadiazole ring structure and has been studied for its energetic material properties.
3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan: Another related compound with applications in high-energy materials.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other oxadiazole derivatives .
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYDLCZLZECPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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